molecular formula C36H47NO4 B161578 Opochol CAS No. 135212-24-7

Opochol

Cat. No. B161578
M. Wt: 557.8 g/mol
InChI Key: CVZICIUHKUXMCS-BSZLDPMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Opochol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a steroidal compound that is synthesized from cholesterol, and it possesses several unique properties that make it a promising candidate for future research. In

Mechanism Of Action

The mechanism of action of Opochol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is involved in cholesterol synthesis. Opochol has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation.

Biochemical And Physiological Effects

Opochol has several biochemical and physiological effects on the body. It has been shown to reduce cholesterol levels in animal models, which may have implications for the treatment of hypercholesterolemia. Opochol has also been shown to reduce inflammation in animal models, which may have implications for the treatment of inflammatory diseases. Additionally, Opochol has been shown to improve cognitive function in animal models, which may have implications for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Opochol has several advantages for lab experiments. It is a well-characterized compound that is commercially available, which makes it easy to obtain for research purposes. Additionally, Opochol has several potential applications in scientific research, which makes it a promising candidate for future studies. However, there are also limitations to using Opochol in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize, which may limit its use in certain labs. Additionally, the mechanism of action of Opochol is not fully understood, which may limit its use in certain research areas.

Future Directions

There are several future directions for research on Opochol. One area of research is to further investigate its anti-cancer properties, as it has shown promise in inhibiting the growth of cancer cells in vitro. Another area of research is to investigate its potential use in the treatment of Alzheimer's disease, as it has shown promise in improving cognitive function in animal models. Additionally, further research is needed to fully understand the mechanism of action of Opochol, which may lead to new applications in scientific research.

Synthesis Methods

Opochol is synthesized from cholesterol through a series of chemical reactions. The first step involves the oxidation of cholesterol to form cholest-4-en-3-one. This intermediate is then subjected to a series of reactions, including reduction, oxidation, and cyclization, to form Opochol. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

Opochol has several potential applications in scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, Opochol has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

CAS RN

135212-24-7

Product Name

Opochol

Molecular Formula

C36H47NO4

Molecular Weight

557.8 g/mol

IUPAC Name

1-[(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-3-yl]oxy-3,10-dihydrophenoxazin-2-one

InChI

InChI=1S/C36H47NO4/c1-5-30(41-34-29(39)14-15-32-33(34)37-28-8-6-7-9-31(28)40-32)21(2)25-12-13-26-24-11-10-22-20-23(38)16-18-35(22,3)27(24)17-19-36(25,26)4/h6-10,15,21,23-27,30,37-38H,5,11-14,16-20H2,1-4H3/t21-,23-,24-,25+,26-,27-,30?,35-,36+/m0/s1

InChI Key

CVZICIUHKUXMCS-BSZLDPMNSA-N

Isomeric SMILES

CCC([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6

SMILES

CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6

Canonical SMILES

CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6

synonyms

22-((3-oxophenoxazin-7-yl)oxy)-5-cholen-3 beta-ol
22-phenoxazonoxy-5-cholene-3 beta-ol
OPOCHOL

Origin of Product

United States

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